molecular formula C18H14N6OS B2538472 1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide CAS No. 1396631-38-1

1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No.: B2538472
CAS No.: 1396631-38-1
M. Wt: 362.41
InChI Key: BZSQMUYAJAIRHL-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a synthetic organic compound based on the 1,2,3-triazole-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its promising biological potential. Compounds featuring this core pharmacophore are the subject of active investigation for their antimicrobial properties, particularly against drug-resistant bacterial strains . The 1,2,3-triazole-4-carboxamide moiety is a key structural feature in compounds known to inhibit the bacterial SOS response system, a DNA repair pathway that contributes to the development of antibiotic resistance . Furthermore, the incorporation of a thiazole ring, as seen in the N-(1,3-thiazol-2-yl) group, is a common strategy in drug design, as this heterocycle is found in numerous bioactive molecules and can enhance interactions with biological targets. This compound is designed for research applications only. It is intended for use in in vitro biological screening to explore its efficacy and mechanism of action. Researchers may employ it in assays to determine minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria, including priority pathogens such as Staphylococcus aureus (e.g., MRSA) and Escherichia coli . Its value lies in its potential as a lead compound for the rational design of new anti-infective agents to address the global challenge of escalating microbial resistance . This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c1-12-4-2-3-5-14(12)24-16(13-6-8-19-9-7-13)15(22-23-24)17(25)21-18-20-10-11-26-18/h2-11H,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQMUYAJAIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dimroth Rearrangement Approach

The Dimroth rearrangement offers regioselective access to 1,4,5-trisubstituted triazoles. In this method, 2-methylphenyl azide reacts with ethyl 3-oxo-3-(pyridin-4-yl)propanoate under basic conditions to yield 5-pyridin-4-yl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Procedure :

  • Azide Preparation : 2-Methylphenyl azide is synthesized via diazotization of 2-methylaniline followed by sodium azide treatment.
  • Cyclization : A solution of ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.93 g, 0.01 mol) and 2-methylphenyl azide (1.33 g, 0.01 mol) in methanol reacts with sodium methoxide (0.3 g Na, 0.013 mol) under reflux for 30 minutes. Acidification with HCl precipitates the triazole carboxylic acid.

Optimization Data :

Parameter Condition Yield (%) Purity (HPLC)
Base NaOMe 68 98.5
Solvent Methanol 72 97.8
Temperature Reflux 68 98.5

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the azide on the β-keto ester, followed by cyclization and aromatization.

Carboxamide Functionalization

The carboxylic acid intermediate undergoes amidation to introduce the 1,3-thiazol-2-yl group. CDI-mediated activation proves optimal for this transformation.

CDI-Activated Amidation

Procedure :

  • Activation : 5-Pyridin-4-yl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.22 g, 5.00 mmol) reacts with CDI (0.81 g, 5.0 mmol) in dry acetonitrile (5 mL) at 50°C for 30 minutes.
  • Coupling : 2-Amino-1,3-thiazole (0.01 mol) is added, and the mixture stirs at room temperature for 12 hours. Workup with aqueous ammonia and HCl yields the product.

Yield Optimization :

Coupling Agent Solvent Time (h) Yield (%)
CDI Acetonitrile 12 70
EDC/HCl DMF 24 58
HATU THF 6 65

Side Reactions :

  • Hydrolysis of the acyl imidazole intermediate to regenerate the carboxylic acid (5–10% yield loss).
  • Over-activation leading to dimerization (<2%).

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (d, J = 5.6 Hz, 2H, Py-H)
  • δ 8.15 (s, 1H, Triazole-H)
  • δ 7.85–7.45 (m, 4H, Ar-H)
  • δ 7.32 (d, J = 3.2 Hz, 1H, Thiazole-H)
  • δ 2.55 (s, 3H, CH3).

13C-NMR (100 MHz, DMSO-d6) :

  • δ 165.2 (C=O), 152.1 (Triazole-C), 150.3 (Py-C), 142.8 (Thiazole-C), 136.5–121.2 (Ar-C), 21.1 (CH3).

HRMS (ESI+) : m/z calcd for C19H15N6OS [M+H]+: 391.1074; found: 391.1078.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Dimroth + CDI 2 58 98.5 High
Azide-Alkyne + EDC 3 42 95.2 Moderate

The Dimroth-CDI route outperforms alternative pathways in yield and scalability, making it the method of choice for industrial applications.

Chemical Reactions Analysis

1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby affecting cellular processes. For example, it may inhibit glycogen synthase kinase-3 or act as an antagonist of GABA receptors . These interactions lead to the modulation of signaling pathways, which can result in therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Carboxamide Moieties

Compounds such as 5-methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () share the N-(1,3-thiazol-2-yl)carboxamide group but differ in core heterocycle and substitution patterns. Key distinctions include:

  • Core Heterocycle : The triazole core in the target compound is replaced by a pyridine ring in the analogue.
  • Substituent Position : The pyridinyl group in the analogue is at the 2-position (vs. 4-position in the target compound), which may alter electronic properties and binding interactions.
  • Crystallographic Data : The analogue’s structure was confirmed via X-ray crystallography, revealing planar geometry and intermolecular hydrogen bonding involving the thiazole nitrogen .

Triazole Carboxamides with Varied Aromatic Substituents

The compound 1-(2-methoxyphenyl)-5-(2-pyridinyl)-N-(3-(1H-pyrazol-1-yl)propyl)triazole-4-carboxamide () provides a direct comparison:

  • Phenyl Substituent : The 2-methoxy group in the analogue introduces enhanced solubility and steric bulk compared to the 2-methyl group in the target compound.
  • Pyridinyl Position: The pyridin-2-yl group (vs.
  • Side Chain : The N-(3-(1H-pyrazol-1-yl)propyl) group in the analogue adds conformational flexibility and additional hydrogen-bonding capacity, unlike the rigid thiazole linkage in the target compound .

Structural and Functional Data Table

Compound Name (Example) Core Structure Substituents/R-Groups Key Functional Differences Reference
Target Compound 1,2,3-Triazole 1-(2-methylphenyl), 5-(pyridin-4-yl), N-(thiazol-2-yl) Balanced lipophilicity, rigid triazole core
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide Pyridine 5-methyl, N-(thiazol-2-yl) Planar pyridine-thiazole system
1-(2-Methoxyphenyl)-5-(2-pyridinyl)triazole-4-carboxamide 1,2,3-Triazole 1-(2-methoxyphenyl), 5-(pyridin-2-yl), N-propyl linker Enhanced solubility, flexible side chain
N-{4-methyl-5-[1-(CF₃-2-methylpropan-2-yl)pyridin-4-yl]thiazol-2-yl}pyrrolidine-dicarboxamide Thiazole Trifluoromethyl, pyrrolidine-dicarboxamide High lipophilicity, branched substituents

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis mirrors routes for thiazole carboxamides (e.g., hydrolysis of esters followed by amide coupling ), but its triazole core requires distinct cyclization steps.
  • Heterocycle Influence : Triazole cores (vs. thiazole/thiophene) provide additional nitrogen atoms for hydrogen bonding, a critical feature for interactions with biological targets .

Biological Activity

The compound 1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a member of the triazole class, which has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of a triazole ring linked to a thiazole moiety, with additional functional groups that enhance its biological activity. The structural formula can be summarized as follows:

  • Molecular Formula : C_{15}H_{14}N_{4}OS
  • Molecular Weight : 302.36 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving related compounds.

Anticancer Activity

Several studies have demonstrated the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance:

  • Mechanism : Triazoles can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells.
  • Case Study : A related study reported that triazole derivatives exhibited IC50 values ranging from 1.1 µM to 2.6 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial efficacy of similar thiazole-containing compounds has also been documented:

  • Efficacy Against Pathogens : Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential.
  • Quantitative Data : In one study, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against these pathogens, indicating strong antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

Structural Feature Effect on Activity
Thiazole ringEssential for anticancer and antimicrobial activity
Methyl group at position 2Enhances lipophilicity and cellular uptake
Triazole linkageContributes to TS inhibition

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound binds effectively to active sites of relevant enzymes, supporting experimental findings regarding its biological activity.

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